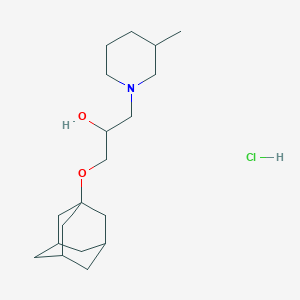

1-(ADAMANTAN-1-YLOXY)-3-(3-METHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE

Description

1-(ADAMANTAN-1-YLOXY)-3-(3-METHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE is a synthetic compound with a complex structure that combines an adamantane moiety with a piperidine ring

Properties

IUPAC Name |

1-(1-adamantyloxy)-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO2.ClH/c1-14-3-2-4-20(11-14)12-18(21)13-22-19-8-15-5-16(9-19)7-17(6-15)10-19;/h14-18,21H,2-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUSLKTZLWAUPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC(COC23CC4CC(C2)CC(C4)C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ADAMANTAN-1-YLOXY)-3-(3-METHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE typically involves multiple steps:

Formation of the Adamantane Derivative: The adamantane moiety is functionalized to introduce the necessary reactive groups. This can involve halogenation or hydroxylation reactions.

Piperidine Ring Introduction: The piperidine ring is synthesized separately and then coupled with the adamantane derivative through nucleophilic substitution or other suitable reactions.

Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediate compounds to form the desired product, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(ADAMANTAN-1-YLOXY)-3-(3-METHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features an adamantane core, which is a diamondoid hydrocarbon, linked to a piperidine ring through a propanol chain. The synthesis typically involves several key steps:

- Formation of Adamantane Derivative : The adamantane core is functionalized to introduce reactive groups.

- Linking the Piperidine Ring : Nucleophilic substitution reactions are employed to attach the piperidine ring.

- Introduction of Propanol Chain : This is achieved through reduction reactions, often using lithium aluminum hydride.

- Hydrochloride Formation : The hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Biological Activities

Research indicates that 1-(adamantan-1-yloxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride exhibits several biological activities:

- Antimicrobial Properties : The compound has been studied for its effectiveness against various bacterial strains and fungi, including Candida albicans .

- Anti-inflammatory Effects : It shows potential in reducing inflammation, making it a candidate for treating inflammatory diseases .

- Neurological Applications : Due to its structural characteristics, it is being investigated for use in treating neurological disorders, possibly affecting neurotransmitter systems .

Applications in Medicine

The unique structure of this compound opens avenues for pharmaceutical development:

- Drug Development : Its potential as a pharmaceutical agent is under investigation, particularly for neurological and infectious diseases.

- Research Tool : The compound serves as a building block in the synthesis of more complex molecules that may have therapeutic applications.

Industrial Applications

In addition to its medical uses, this compound has applications in materials science:

- Advanced Polymers : Research is ongoing into its use in developing new materials with enhanced properties due to the rigidity provided by the adamantane core.

- Coatings : Its chemical properties may allow for the development of specialized coatings with unique functionalities.

Mechanism of Action

The mechanism of action of 1-(ADAMANTAN-1-YLOXY)-3-(3-METHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

1-Adamantanol: Shares the adamantane moiety but lacks the piperidine ring.

3-Methylpiperidine: Contains the piperidine ring but does not have the adamantane structure.

1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(piperidin-1-yl)propan-2-ol: Similar structure but without the methyl group on the piperidine ring.

Uniqueness

1-(ADAMANTAN-1-YLOXY)-3-(3-METHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE is unique due to the combination of the adamantane and piperidine moieties, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

1-(Adamantan-1-yloxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride is a complex organic compound featuring an adamantane core linked to a piperidine ring. This unique structure suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C19H34ClNO2, with a molecular weight of 343.93 g/mol. The structure includes:

- An adamantane moiety, known for its rigidity and stability.

- A piperidine ring that contributes to its pharmacological properties.

- A propanol chain , enhancing solubility and interaction with biological targets.

The biological activity of this compound is hypothesized to involve:

- Receptor Interaction : The adamantane core may facilitate binding to specific receptors, including neurotransmitter receptors.

- Enzyme Modulation : The compound may influence enzyme activity, potentially affecting metabolic pathways related to neurological functions.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activities. Preliminary studies suggest that this compound may possess:

- Bactericidal Effects : Potential efficacy against Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Similar compounds have shown effectiveness against various fungal strains.

Neuroprotective Effects

Due to its structural similarities to known neuroprotective agents, this compound is being investigated for:

- Cognitive Enhancement : Potential benefits in conditions such as Alzheimer's disease.

- Neurotransmitter Regulation : Modulation of dopamine and serotonin pathways.

Case Studies

-

Antimicrobial Activity Study :

- A study conducted on derivatives of adamantane indicated that modifications in the piperidine structure significantly enhanced antibacterial properties against Staphylococcus aureus and Escherichia coli .

- In vitro assays demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for the tested compound against selected bacterial strains.

- Neuroprotective Study :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Adamanthanol | Adamantane + Hydroxyl | Antimicrobial, Neuroprotective |

| Propranolol | Propanol + Aromatic Ring | Beta-blocker, Cardiovascular |

| 2-Methylpiperidine | Piperidine + Methyl Group | CNS Effects |

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

Methodological Answer: Synthesis typically involves a multi-step approach:

Adamantane activation : React adamantan-1-ol with an epoxide precursor (e.g., epichlorohydrin) under basic conditions to form the adamantyloxy-propanol intermediate.

Piperidine coupling : Introduce the 3-methylpiperidine moiety via nucleophilic substitution or reductive amination, followed by HCl salt formation.

Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC (C18 column, UV detection at 254 nm) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid contact with oxidizing agents .

- Spill Management : Absorb with inert material (e.g., vermiculite), collect in sealed containers, and dispose as hazardous waste .

Q. Which spectroscopic techniques are essential for structural characterization?

Methodological Answer:

- NMR : 1H/13C NMR in DMSO-d6 to confirm proton environments (e.g., adamantane CH₂ at δ 1.6–2.1 ppm, piperidine N-CH3 at δ 2.3 ppm) and carbon frameworks .

- FT-IR : Identify hydroxyl (broad peak ~3400 cm⁻¹) and C-O-C (1100 cm⁻¹) stretches .

- Mass Spectrometry : ESI-MS (positive mode) for molecular ion validation (e.g., [M+H]+ at m/z 366.3) .

Advanced Research Questions

Q. How does the adamantane moiety influence pharmacokinetic properties?

Methodological Answer: The adamantane group enhances lipophilicity , improving blood-brain barrier penetration, while its rigidity may reduce metabolic degradation. Conduct logP assays (shake-flask method) to quantify partitioning (expected logP ~3.5). Compare with analogs lacking adamantane to isolate its contribution to bioavailability .

Q. How can stereochemical inconsistencies in synthesis be resolved?

Methodological Answer:

Q. What experimental designs assess stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C. Sample aliquots at 0, 24, 48 hrs for HPLC analysis.

- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (>200°C expected). Accelerated stability studies (40°C/75% RH for 3 months) predict shelf life .

Q. How should researchers design in vitro assays to evaluate receptor binding?

Methodological Answer:

Q. How to address contradictions in solubility data across studies?

Methodological Answer:

- Solvent Screening : Test solubility in DMSO, PBS, and ethanol using nephelometry. Note that hydrochloride salts exhibit higher aqueous solubility (~50 mg/mL in PBS) than free bases .

- Co-solvent Systems : For in vivo dosing, use 10% DMSO/40% PEG-300 in saline to balance solubility and biocompatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.